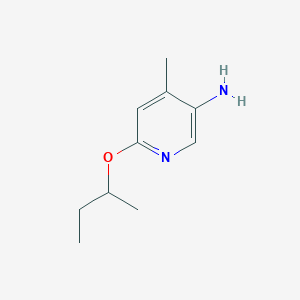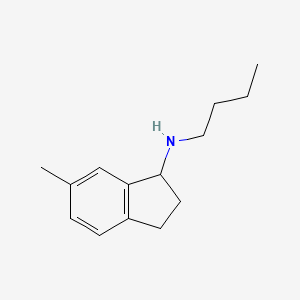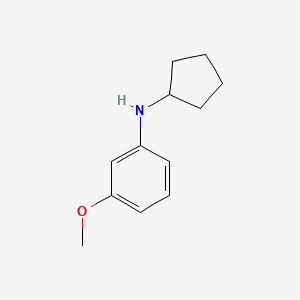
N-cyclopentyl-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-methoxyaniline is an organic compound with the molecular formula C12H17NO. It features a cyclopentyl group attached to the nitrogen atom of an aniline ring, which also bears a methoxy group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-methoxyaniline typically involves the alkylation of 3-methoxyaniline with cyclopentyl halides under basic conditions. One common method is the reaction of 3-methoxyaniline with cyclopentyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts, such as palladium or ruthenium complexes, can enhance the reaction rate and selectivity. Additionally, modern techniques like microwave-assisted synthesis and green chemistry approaches are being explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into cyclopentyl-3-methoxyaniline.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclopentyl-3-methoxyaniline.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-cyclopentyl-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which N-cyclopentyl-3-methoxyaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-methoxyaniline: Lacks the cyclopentyl group, making it less hydrophobic.
N-cyclopentyl-4-methoxyaniline: Similar structure but with the methoxy group at the para position.
N-cyclopentyl-2-methoxyaniline: Similar structure but with the methoxy group at the ortho position.
Uniqueness
N-cyclopentyl-3-methoxyaniline is unique due to the specific positioning of the methoxy group at the meta position, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-cyclopentyl-3-methoxyaniline |
InChI |
InChI=1S/C12H17NO/c1-14-12-8-4-7-11(9-12)13-10-5-2-3-6-10/h4,7-10,13H,2-3,5-6H2,1H3 |
InChI Key |
YNLFXHJLHMMPJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


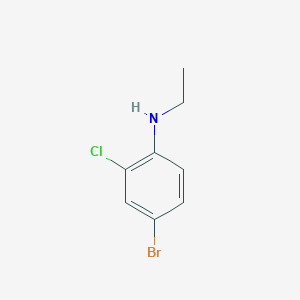

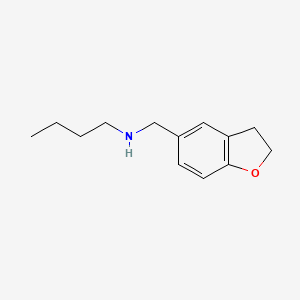
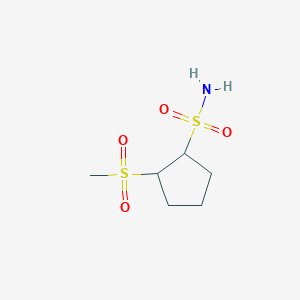
![(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13286347.png)
![2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13286353.png)
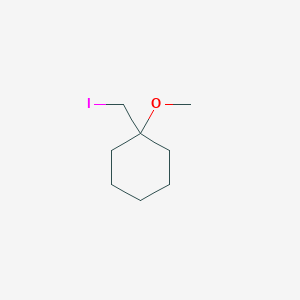
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B13286361.png)
![1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol](/img/structure/B13286368.png)
![6-[(But-3-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13286372.png)

